5-bromo-N-butan-2-ylfuran-3-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-butan-2-ylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-3-6(2)11-9(12)7-4-8(10)13-5-7/h4-6H,3H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTRBRCFVQAEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=COC(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical and Spectral Properties
- Compound 63c (Derivative of 63b) :
- Furan-Isoxazole Hybrid: No melting/boiling points or solubility data are available, but the presence of polar groups (isoxazole, carboxamide) may enhance aqueous solubility compared to purely aromatic systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromo-N-butan-2-ylfuran-3-carboxamide, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis typically involves coupling 5-bromofuran-3-carboxylic acid with sec-butylamine via carbodiimide-mediated amidation (e.g., EDC or DCC in anhydrous DCM). Critical parameters include maintaining anhydrous conditions, controlling stoichiometric ratios (1:1.2 for acid:amine), and reaction temperatures between 0–25°C. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substitution patterns (e.g., bromine at C5, amide linkage at C3). Key signals include δ 7.2–7.4 ppm (furan protons) and δ 165–170 ppm (amide carbonyl) .
- HRMS : Exact mass analysis (e.g., [M+H] at m/z 286.03) validates molecular formula (CHBrNO) .
- IR : Strong bands near 1680 cm (amide C=O) and 650 cm (C-Br stretch) .
Q. How can researchers address solubility challenges during in vitro assays for this compound?
- Methodological Answer : Solubility in aqueous buffers is typically low (<50 µM). Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. Pre-saturate solutions via sonication (30 min at 40°C) and centrifuge (10,000 ×g, 5 min) to remove undissolved particles .
Advanced Research Questions
Q. What strategies resolve contradictory data in pharmacological studies (e.g., varying IC values across assays)?
- Methodological Answer :
- Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times (24–72 hr), and ATP levels (ensure >90% viability in controls).
- Orthogonal Validation : Cross-check results with SPR (surface plasmon resonance) for binding affinity and transcriptomics to confirm target engagement .
- Metabolite Interference : Use LC-MS to rule out degradation products during long-term assays .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with flexible side chains on target proteins (e.g., kinases). Validate poses with MD simulations (100 ns, AMBER force field).
- QSAR : Corrogate substituent effects (e.g., bromine’s electronegativity) on binding using Hammett σ constants .
- ADMET Prediction : SwissADME estimates logP (~2.1) and CYP450 inhibition risks .
Q. What advanced purification techniques improve yield in multi-gram syntheses?
- Methodological Answer :
- Preparative HPLC : Use C18 columns (20 × 250 mm) with isocratic MeCN/HO (70:30) at 15 mL/min. Monitor at 254 nm .
- Crystallization : Recrystallize from EtOAc/hexane (1:3) at −20°C for 24 hr to obtain high-purity crystals (>99%) .
Contradiction Analysis in Experimental Data
Q. Why do NMR spectra occasionally show unexpected peaks, and how can these artifacts be mitigated?
- Methodological Answer :
- Impurity Source : Residual solvents (e.g., DCM at δ 5.3 ppm) or unreacted starting materials (e.g., sec-butylamine at δ 1.2 ppm).
- Mitigation : Conduct azeotropic drying (toluene co-evaporation) post-synthesis. Use deuterated solvents (CDCl) with 0.03% TMS for internal referencing .
Q. How should researchers interpret variability in cytotoxicity assays across different cell lines?
- Methodological Answer :
- Cell-Specific Factors : Membrane permeability (logD-dependent) and efflux pump expression (e.g., P-gp in MDR1+ lines).
- Protocol Harmonization : Adhere to CLSI guidelines for ATP-based assays. Include positive controls (e.g., doxorubicin) and normalize data to cell count (Hoechst 33342 staining) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
